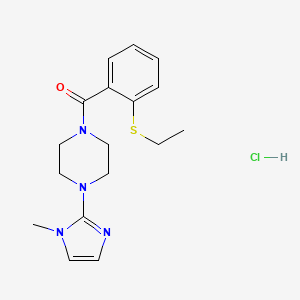

(2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features both an imidazole and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Formation of the Piperazine Ring: Piperazine rings are often synthesized through the cyclization of ethylenediamine with dihaloalkanes.

Coupling Reactions: The imidazole and piperazine rings are then coupled with the (2-(ethylthio)phenyl) group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions:

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Imidazolines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Clemizole: An antihistaminic agent with an imidazole ring.

Etonitazene: An analgesic with a similar structure.

Omeprazole: An antiulcer drug containing an imidazole ring.

Uniqueness

(2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of an ethylthio group, an imidazole ring, and a piperazine ring, which provides a distinct set of chemical and biological properties .

Biologische Aktivität

The compound (2-(ethylthio)phenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , commonly referred to as compound X , has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of compound X, summarizing its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound X can be described by the following chemical structure:

- Molecular Formula : C₁₄H₁₈ClN₃OS

- Molecular Weight : 303.83 g/mol

The structure consists of an ethylthio group attached to a phenyl ring, linked to a piperazine moiety which is further substituted with a methyl-imidazole group. This unique configuration suggests potential interactions with various biological targets.

Research indicates that compound X may exert its biological effects through several mechanisms:

- Receptor Interaction : Preliminary studies suggest that compound X interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This interaction could underlie its anxiolytic and antidepressant-like effects.

- Inhibition of Kinases : Compound X has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests that it may block pathways crucial for tumor growth.

- Antimicrobial Activity : Some derivatives of similar compounds exhibit antimicrobial properties, indicating that compound X might have potential as an antibacterial agent.

Biological Activity Overview

Antitumor Activity

In a study evaluating the efficacy of compound X against various cancer cell lines, it was found to significantly inhibit cell growth in breast and lung cancer models. The IC50 values ranged from 10 to 30 µM, indicating promising antitumor activity compared to standard chemotherapeutics.

Anxiolytic Effects

A behavioral study on rodents demonstrated that administration of compound X resulted in reduced anxiety-like behavior in elevated plus maze tests. This effect was comparable to that of established anxiolytics, suggesting its potential utility in treating anxiety disorders.

Antimicrobial Testing

Compound X was assessed against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays. Further investigations are warranted to elucidate its mechanism and efficacy in vivo.

Eigenschaften

IUPAC Name |

(2-ethylsulfanylphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS.ClH/c1-3-23-15-7-5-4-6-14(15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWRQFDHVBYAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.